SDH Enzyme Inhibitory Potency: Class-Leading Compound 12x vs. Commercial SDHI Fluxapyroxad
While direct data for CAS 1207028-18-9 are absent from the primary literature, the most advanced congener in its class, compound 12x, demonstrates a 6.8-fold improvement in SDH enzyme IC50 relative to the commercial fungicide Fluxapyroxad. Specifically, compound 12x achieves an IC50 of 1.22 mg/L versus 8.32 mg/L for Fluxapyroxad [1]. This establishes the pyrazol-5-yl-phenoxybenzamide scaffold as capable of potent SDH engagement. Procurement of CAS 1207028-18-9 may be justified as a key intermediate or comparator for internal SAR exploration aimed at capturing this potency advantage.
| Evidence Dimension | SDH enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not available for CAS 1207028-18-9 |
| Comparator Or Baseline | Compound 12x (IC50 = 1.22 mg/L) vs. Fluxapyroxad (IC50 = 8.32 mg/L) |
| Quantified Difference | 6.8-fold greater potency for the class-leading congener |
| Conditions | In vitro SDH enzyme inhibition assay |
Why This Matters
Identifies the scaffold's maximum achievable potency, guiding procurement for lead optimization programs where CAS 1207028-18-9 serves as a synthetic entry point.
- [1] Xu, D.; Lin, G.-T.; Huang, J.-C.; Sun, J.; Wang, W.; Liu, X.; Xu, G. Discovery, Optimization, and Biological Evaluation of Novel Pyrazol-5-yl-phenoxybenzamide Derivatives as Potent Succinate Dehydrogenase Inhibitors. J. Agric. Food Chem. 2024, 72 (31), 17608–17616. View Source
